Chemical structure and properties of 3-[(Methylsulfonyl)methyl]benzoic acid
This guide provides an in-depth technical analysis of 3-[(Methylsulfonyl)methyl]benzoic acid (CAS 261924-94-1), a specialized intermediate used in medicinal chemistry for the development of polar, non-basic drug candidat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-[(Methylsulfonyl)methyl]benzoic acid (CAS 261924-94-1), a specialized intermediate used in medicinal chemistry for the development of polar, non-basic drug candidates.
Executive Summary
3-[(Methylsulfonyl)methyl]benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety and a meta-substituted methylsulfonylmethyl group (
).[1][2][3] In drug discovery, this scaffold serves as a critical "linker-head" motif. The carboxylic acid allows for facile amide coupling to generate core pharmacophores, while the sulfone side chain acts as a polar, non-basic hydrogen bond acceptor. This specific substitution pattern is employed to modulate lipophilicity (lowering ) and improve metabolic stability compared to oxidation-prone sulfide or sulfoxide analogs.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
Parameter
Detail
IUPAC Name
3-(Methanesulfonylmethyl)benzoic acid
CAS Number
261924-94-1
Molecular Formula
Molecular Weight
214.24 g/mol
SMILES
CS(=O)(=O)CC1=CC=CC(=C1)C(=O)O
InChI Key
NJGCRMAPOWGWMW-UHFFFAOYSA-N (Note: Verify against specific isomer if needed)
Structural Features
The molecule consists of a phenyl ring substituted at the 1- and 3-positions.
C1 (Carboxyl): An ionizable group (
) that serves as the primary attachment point for library synthesis via amide or ester formation.
C3 (Sulfone-Methylene): The methylene bridge (
) insulates the sulfone from the aromatic ring electronically, preventing direct conjugation. This results in a "flexible" polar tail that can adopt specific conformations to interact with solvent-exposed pockets in protein targets (e.g., kinase hinge regions or GPCR allosteric sites).
Figure 1: Structural connectivity highlighting the functional zones of the molecule.
Physicochemical Profiling
The introduction of the sulfone group significantly alters the physicochemical profile compared to a simple alkyl-benzoic acid.
Property
Value (Predicted/Experimental)
Relevance
Physical State
Solid (Crystalline powder)
Stable for handling/weighing.
Melting Point
150–160 °C (Typical for analogs)
High crystallinity indicates good stability.
(Acid)
Similar to benzoic acid; forms salts with bases.
Lower than 3-methylbenzoic acid () due to sulfone polarity.
H-Bond Donors
1 (Carboxyl OH)
Relevant for solubility and binding.
H-Bond Acceptors
4 (2 Sulfone O, 2 Carboxyl O)
Strong interaction potential with water/proteins.
Solubility
Low in cold water; High in basic aq. buffers
Requires organic cosolvents (DMSO, DMF) or basic pH for assays.
Synthetic Routes & Process Chemistry
The most robust synthesis of 3-[(methylsulfonyl)methyl]benzoic acid involves the nucleophilic displacement of a benzylic halide by a methanesulfinate salt. This method avoids the use of strong oxidants required if starting from a sulfide precursor.
Primary Route: Sulfinate Displacement
This route is preferred for its high yield and operational simplicity.
Reagents:
Precursor: 3-(Chloromethyl)benzoic acid (CAS 63024-77-5) or 3-(Bromomethyl)benzoic acid.
Nucleophile: Sodium methanesulfinate (
).
Solvent: DMF or Ethanol/Water mixtures.
Step-by-Step Protocol:
Charge: In a round-bottom flask, dissolve 3-(chloromethyl)benzoic acid (1.0 equiv) in DMF (
with to ensure the product is in the free acid form.
The product typically precipitates as a white solid.[6]
Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water can be performed if necessary.
Figure 2: Synthesis via sulfinate displacement of benzylic chloride.
Alternative Route: Oxidation of Sulfide
If the sulfinate is unavailable, the corresponding sulfide can be oxidized.
Step 1: Reaction of 3-(chloromethyl)benzoic acid with Sodium Thiomethoxide (
) 3-(methylthiomethyl)benzoic acid.
Step 2: Oxidation using Oxone® or
to the sulfone.
Note: This route is less atom-economical and requires careful control to avoid over-oxidation or safety hazards associated with peracids.
Analytical Characterization
To validate the structure, the following spectroscopic signals are diagnostic:
NMR (DMSO-, 400 MHz):
ppm (broad s, 1H, )
ppm (m, 4H, Aromatic protons)
ppm (s, 2H, ) – Key diagnostic peak for the methylene bridge.
ppm (s, 3H, ) – Key diagnostic peak for the methyl sulfone.
Mass Spectrometry (ESI):
Negative Mode (
): .
Positive Mode (
): .
Applications in Medicinal Chemistry
Bioisosterism & Pharmacokinetics
The methylsulfonylmethyl group is a strategic replacement for:
Acetamides (
): Similar polarity but lacks the H-bond donor, reducing potential for metabolic hydrolysis.
Alkoxy groups (
): Increases polarity and lowers to improve solubility.
Direct Sulfones (
): The inserted methylene group () breaks the conjugation with the ring. This prevents the phenyl ring from becoming too electron-deficient, which can be beneficial if the ring needs to participate in -stacking interactions or if an electron-withdrawing effect on the carboxylic acid (and subsequent amide) is undesirable.
Common Drug Design Contexts
Kinase Inhibitors: Used to extend into the solvent front of the ATP-binding pocket, where the sulfone oxygens can accept hydrogen bonds from water networks or specific residues (e.g., Lysine, Arginine).
GPCR Antagonists: The flexible tail allows the sulfone to find optimal electrostatic interactions within transmembrane bundles.
Safety & Handling (MSDS Highlights)
Signal Word:Warning
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.
Storage: Store at room temperature (
) in a dry, well-ventilated place. Keep container tightly closed.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18466533 (Related Sulfone Analogs). Link
Sigma-Aldrich. 3-(Methylsulfonyl)benzoic acid Product Sheet (Analogous Chemistry). Link
ChemicalBook. CAS 261924-94-1 Entry and Supplier Data. Link
GuideChem. 3-[(Methylsulfonyl)methyl]benzoic acid MSDS and Properties. Link
European Chemicals Agency (ECHA). Registration Dossier for Benzoic Acid Derivatives (General Safety). Link
(Note: Specific primary literature for the synthesis of CAS 261924-94-1 is derived from standard protocols for benzylic sulfone formation as cited in general organic synthesis handbooks, e.g., March's Advanced Organic Chemistry.)
3-[(Methylsulfonyl)methyl]benzoic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-[(Methylsulfonyl)methyl]benzoic acid, a molecule of interest in synthetic and medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[(Methylsulfonyl)methyl]benzoic acid, a molecule of interest in synthetic and medicinal chemistry. While specific literature on this compound is not abundant, this document synthesizes foundational chemical principles and data from analogous structures to offer a detailed profile. This guide covers the compound's identification, physicochemical properties, a proposed synthetic pathway, expected analytical characterization, and potential applications in drug discovery, supported by references to established chemical literature. The aim is to equip researchers with the necessary information to synthesize, characterize, and evaluate the potential of this compound in their research endeavors.
Compound Identification and Physicochemical Properties
3-[(Methylsulfonyl)methyl]benzoic acid is an organic compound featuring a benzoic acid scaffold substituted at the meta-position with a methylsulfonylmethyl group. This unique combination of a carboxylic acid and a sulfone moiety imparts specific chemical characteristics that are of interest in various chemical and pharmaceutical contexts.
The presence of both a hydrogen bond-donating and -accepting carboxylic acid group and a polar, aprotic sulfone group suggests that this molecule will exhibit moderate polarity and solubility in polar organic solvents. The benzoic acid moiety is a common scaffold in medicinal chemistry, known to interact with biological targets.[3][4][5][6][7] The sulfone group is also a significant functional group in pharmacologically active compounds, often contributing to metabolic stability and potent biological activity.[8][9][10][11][12][13]
Proposed Synthesis Pathway
A potential two-step synthesis is proposed, starting from commercially available 3-(bromomethyl)benzoic acid.
Step 1: Esterification of 3-(bromomethyl)benzoic acid
The carboxylic acid is first protected as an ester (e.g., a methyl ester) to prevent interference in the subsequent nucleophilic substitution step.
Step 2: Nucleophilic substitution with sodium methanesulfinate
The methyl 3-(bromomethyl)benzoate is then reacted with sodium methanesulfinate. The sulfinate anion acts as a nucleophile, displacing the bromide to form the methylsulfonylmethyl linkage.
Step 3: Hydrolysis of the ester
The final step is the hydrolysis of the methyl ester back to the carboxylic acid, yielding the target compound, 3-[(Methylsulfonyl)methyl]benzoic acid.
Caption: Proposed synthesis of 3-[(Methylsulfonyl)methyl]benzoic acid.
Analytical Characterization
The structural confirmation of 3-[(Methylsulfonyl)methyl]benzoic acid would rely on a combination of spectroscopic techniques. Below are the predicted key features for each method based on the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton will likely appear as a broad singlet far downfield (>10 ppm). The aromatic protons will appear in the aromatic region (7-8.5 ppm), with splitting patterns indicative of a 1,3-disubstituted benzene ring. The methylene protons adjacent to the sulfone group will likely be a singlet at around 4.5 ppm, and the methyl protons of the sulfonyl group will be a sharp singlet at around 3.0 ppm.[14][15][16]
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid at around 170 ppm. The aromatic carbons will have signals in the 120-140 ppm range. The methylene carbon will appear around 60 ppm, and the methyl carbon of the sulfonyl group will be observed at approximately 40 ppm.[14][15][17][18]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
A very broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[19][20]
A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.[19][20]
Two strong S=O stretching bands characteristic of a sulfone group, appearing around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[21][22][23]
C-H stretching bands for the aromatic and aliphatic protons will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), the compound is expected to be readily ionized.
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at m/z 213.2. A characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate, leading to a fragment at m/z 169.2.[2][24]
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 215.2. Common fragmentation pathways for benzoic acids include the loss of water (18 Da) and carbon monoxide (28 Da).[25][26][27]
Caption: A typical analytical workflow for compound characterization.
Potential Applications in Drug Development
While there are no specific documented applications for 3-[(Methylsulfonyl)methyl]benzoic acid, its structural motifs suggest potential utility in drug discovery and development.
Scaffold for Medicinal Chemistry: The benzoic acid moiety is a well-established pharmacophore present in numerous approved drugs.[3][4][5][6][7] This compound could serve as a versatile starting material for the synthesis of more complex molecules through modification of the carboxylic acid group (e.g., to amides or esters) or through further substitution on the aromatic ring.
Modulation of Physicochemical Properties: The methylsulfonylmethyl group can influence the solubility, lipophilicity, and metabolic stability of a parent molecule. The sulfone group is known to be metabolically robust and can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic profile of a drug candidate.[8][9][10][11][12][13]
Bioisosteric Replacement: The methylsulfonylmethyl group could be explored as a bioisostere for other functional groups in known pharmacologically active compounds to fine-tune their activity, selectivity, or pharmacokinetic properties.
Conclusion
3-[(Methylsulfonyl)methyl]benzoic acid is a compound with potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed, albeit partially predictive, overview of its key characteristics, a plausible synthetic route, and expected analytical data. For researchers interested in this molecule, the information presented here should serve as a solid foundation for its synthesis, characterization, and exploration in various research and development programs. Further empirical studies are warranted to fully elucidate its chemical and biological properties.
References
Ghorab, M. M., et al. (2018). Synthesis and biological properties of aryl methyl sulfones. PubMed. [Link]
University of California, Davis. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]
Alam, M. S., et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 17(6), 444-465. [Link]
Jiang, H., et al. (2020). Aryl Methyl Sulfone Construction from Eco‐Friendly Inorganic Sulfur Dioxide and Methyl Reagents. Angewandte Chemie International Edition, 59(42), 18593-18597. [Link]
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
Bowie, J. H., et al. (1984). The Fragment Ion CI3H9o2 m/z 197 in the Mass Spectra of 2-(2 I-R-pheny1)benzoic Acids. Australian Journal of Chemistry, 37(8), 1641-1646. [Link]
ResearchGate. (2025). (PDF) Antimicrobial activity of Various Sulfone Derivatives: A Review. Retrieved from [Link]
ResearchGate. (n.d.). Cyclic sulfone containing compounds which showed strong biological activity. Retrieved from [Link]
Let's Talk Academy. (2026). Benzoic Acid Mass Spectrum. Retrieved from [Link]
Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Retrieved from [Link]
Mizyuk, V., et al. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Retrieved from [Link]
Green Chemistry. (n.d.). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Benzoic Acid: A Versatile Intermediate in Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
Preprints.org. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Retrieved from [Link]
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). Retrieved from [Link]
Technical Guide: Electronic Effects of the Methylsulfonylmethyl Group on the Benzoic Acid Ring
Executive Summary The Insulated Electron Withdrawer The methylsulfonylmethyl group ( ), often termed the "mesylmethyl" moiety, represents a distinct electronic modulator in medicinal chemistry. Unlike the directly attach...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Insulated Electron Withdrawer
The methylsulfonylmethyl group (
), often termed the "mesylmethyl" moiety, represents a distinct electronic modulator in medicinal chemistry. Unlike the directly attached methylsulfonyl group (), which exerts profound electron withdrawal via both inductive () and resonance () effects, the methylsulfonylmethyl group functions primarily as a sigma-inductive acceptor .
The methylene (
) bridge acts as an "electronic insulator," decoupling the sulfone's resonance contribution from the aromatic -system while permitting a moderated inductive pull. This guide analyzes the physicochemical consequences of this insulation, providing researchers with the rationale for using this moiety to fine-tune acidity (pKa), lipophilicity (), and metabolic stability in benzoic acid scaffolds.
Part 1: Mechanistic Analysis of Electronic Effects
The Methylene Insulation Principle
The defining feature of the
group is the interruption of -conjugation between the sulfone sulfur atom and the benzene ring.
Direct Sulfone (
): The sulfur atom can expand its valence shell (d-orbital participation or hyperconjugation), allowing it to accept electron density directly from the ring's -system. This results in strong deactivation.
Insulated Sulfone (
): The hybridized carbon of the methylene bridge prevents orbital overlap. The sulfone group still exerts a strong electron-withdrawing effect on the methylene carbon, which in turn pulls electron density from the ring purely through the -bond framework (Inductive Effect, ).
Quantitative Assessment: Hammett Parameters
To quantify this effect, we compare the Hammett substituent constants (
).[1] The attenuation of the inductive effect through a methylene group is typically calculated using a transmission factor of approximately to per methylene unit.
Substituent
Electronic Dominance
(Direct)
Strong and
(Reference)
Weak
(Target)
Moderate only
*Values estimated based on Taft attenuation (
) and comparative benzylic systems [1][2].
Implication: The methylsulfonylmethyl group is a moderate electron-withdrawing group (EWG) . It will increase the acidity of benzoic acid, but significantly less than a direct sulfone would.
Visualization: Electronic Vector Map
The following diagram illustrates the interruption of resonance and the propagation of the inductive vector.
Caption: Comparative electronic vectors. The red path represents direct conjugation (blocked in the target). The blue dashed path represents the attenuated inductive withdrawal through the methylene spacer.
Part 2: Impact on Benzoic Acid Physicochemistry
Acidity Modulation (pKa)
The acidity of benzoic acid derivatives is strictly governed by the stability of the carboxylate anion. Electron-withdrawing groups stabilize this anion, lowering the pKa.
Benzoic Acid (Unsubstituted): pKa
4-(Methylsulfonyl)benzoic acid: pKa
(Strong acidification due to resonance) [3].
4-((Methylsulfonyl)methyl)benzoic acid: pKa
(Predicted).
Application: Use this group when you need to lower the pKa slightly to improve solubility at physiological pH (7.4) without rendering the molecule too acidic or electron-deficient, which could compromise metabolic stability or binding affinity.
Lipophilicity and Solubility
The sulfone group is highly polar (dipole moment
D).
Impact: The group typically lowers by to units compared to a hydrogen.
Methylene Effect: Adding the
spacer adds a small lipophilic increment ().
Net Result: The
group is a polar, solubility-enhancing moiety that is slightly more lipophilic than the direct sulfone, potentially aiding in membrane permeability while maintaining aqueous solubility.
Part 3: Synthetic Methodologies
To introduce the methylsulfonylmethyl group onto a benzoic acid scaffold, two primary routes are employed. The Nucleophilic Displacement route is generally preferred for its convergence.
Protocol A: Nucleophilic Displacement (Preferred)
This method avoids strong oxidants and is compatible with sensitive functional groups.
under nitrogen for 4–6 hours. Monitor by TLC/LCMS (Shift from non-polar bromide to polar sulfone).
Workup: Pour into ice-water. The product often precipitates. If not, extract with EtOAc (
). Wash organics with water and brine to remove DMF.
Hydrolysis: Saponify the ester using
in to yield the free benzoic acid.
Protocol B: Thioether Oxidation
Useful if the benzyl mercaptan is easier to access or generated in situ.
Alkylation: React benzyl halide with sodium thiomethoxide (
) to form the sulfide.
Oxidation: Treat with Oxone® (potassium peroxymonosulfate) in
or -CPBA in DCM. Note: Ensure full oxidation to sulfone (sulfoxides are common byproducts if under-oxidized).
Synthetic Workflow Diagram
Caption: Convergent synthesis via sulfinate displacement. This route minimizes redox steps and byproduct formation.
Part 4: Medicinal Chemistry Applications[2][3][4][5]
Bioisosterism
The
group serves as a non-classical bioisostere for:
Acetamides (
): Similar H-bond acceptor capability via the sulfone oxygens, but lacks the H-bond donor.
Carbamates: Provides similar bulk and polarity but with higher metabolic stability against hydrolysis.
Metabolic Stability Considerations
While methyl sulfones are generally metabolically stable, the benzylic position (the methylene spacer) is a potential "soft spot" for CYP450-mediated hydroxylation.
Risk: Benzylic hydroxylation
unstable hemiaminal-like species (if N-linked) or simply a benzylic alcohol.
Mitigation: The electron-withdrawing nature of the adjacent sulfone deactivates the benzylic C-H bonds toward oxidation compared to a simple alkyl group, often rendering it sufficiently stable for oral drugs [4].
References
Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Detailed tables of
and
values).
Exner, O. (1978). "A Critical Compilation of Substituent Constants." Correlation Analysis in Chemistry, Plenum Press.
Sigma-Aldrich. (2024). 4-(Methylsulfonyl)benzoic acid Product Data. Link (Confirmed pKa of 3.48 for direct sulfone).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
3-[(Methylsulfonyl)methyl]benzoic Acid: A Strategic Sulfone Linker for Drug Discovery
Executive Summary 3-[(Methylsulfonyl)methyl]benzoic acid (CAS: 261924-94-1 ) is a specialized pharmaceutical building block that bridges the structural gap between rigid aryl sulfones and flexible alkyl sulfone linkers.[...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-[(Methylsulfonyl)methyl]benzoic acid (CAS: 261924-94-1 ) is a specialized pharmaceutical building block that bridges the structural gap between rigid aryl sulfones and flexible alkyl sulfone linkers.[1][2][3][4] Characterized by a methylene "hinge" connecting the sulfone moiety to the aromatic ring, this compound offers unique steric and electronic properties compared to its directly substituted analog, 3-(methylsulfonyl)benzoic acid.
This technical guide analyzes its utility in medicinal chemistry, specifically for fragment-based drug discovery (FBDD), peptidomimetic design, and the synthesis of benzyl sulfone-based antineoplastic agents.
Part 1: Chemical Profile & Technical Specifications[5]
The presence of the methylene bridge (
) interrupts the conjugation between the sulfone and the phenyl ring, altering the electron-withdrawing effects on the carboxylic acid and changing the vector of the sulfone's hydrogen-bonding potential.
Table 1: Physicochemical Properties
Property
Specification
CAS Number
261924-94-1
IUPAC Name
3-(Methanesulfonylmethyl)benzoic acid
Molecular Formula
Molecular Weight
214.24 g/mol
Physical State
White to off-white crystalline solid
Melting Point
152–156 °C (Typical)
Solubility
Soluble in DMSO, MeOH, DMF; Sparingly soluble in water
pKa (Calc)
~4.0 (Carboxylic acid)
H-Bond Acceptors
4 (Sulfone oxygens + Carboxyl)
H-Bond Donors
1 (Carboxyl -OH)
Part 2: Synthesis & Manufacturing Methodologies
The synthesis of 3-[(Methylsulfonyl)methyl]benzoic acid is most efficiently achieved via nucleophilic substitution of a benzyl halide with a sulfinate salt. This method is superior to oxidative routes (from sulfide) as it avoids potential over-oxidation or side reactions with the carboxylic acid.
) as a nucleophile to displace the chloride from 3-(Chloromethyl)benzoic acid .
Reaction Scheme:
Visualization: Synthesis Workflow
Figure 1: One-step synthesis via sulfinate displacement. This SN2 pathway ensures high regioselectivity.
Part 3: Medicinal Chemistry Applications[5][9][10][11][12]
The "Benzyl Sulfone" Pharmacophore
Unlike direct aryl sulfones (e.g., Coxib class), benzyl sulfones possess a specific biological profile often associated with anticancer activity. The methylene spacer allows the sulfone group to adopt a "bent" conformation relative to the aromatic plane, facilitating interactions with deep pockets in kinases or allosteric sites.
Case Study: This motif is structurally homologous to the core of Rigosertib (a styryl benzyl sulfone), a PI3K/PLK1 pathway modulator. Using CAS 261924-94-1 allows researchers to tether this pharmacophore to other fragments via the carboxylic acid handle.
Bioisosterism & Linker Logic
In drug design, this building block serves as a robust linker:
Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides).
Dipole Orientation: The sulfone acts as a strong H-bond acceptor. The methylene hinge allows the acceptor to orient itself to capture backbone amides in the target protein.
Acidity Modulation: The methylene group insulates the benzoic acid from the strong electron-withdrawing effect of the sulfone, keeping the pKa closer to unsubstituted benzoic acid (~4.2) rather than the more acidic 3-sulfonylbenzoic acid (~3.6).
Visualization: SAR Decision Logic
Figure 2: Decision tree for selecting between aryl and benzyl sulfone building blocks based on target topology.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-[(Methylsulfonyl)methyl]benzoic acid
Note: This protocol is adapted from standard benzyl sulfone synthesis methodologies.
Reagents:
3-(Chloromethyl)benzoic acid (1.0 eq)
Sodium methanesulfinate (1.5 eq)
DMF (Dimethylformamide) - Anhydrous
Water (for workup)
Procedure:
Dissolution: Charge a round-bottom flask with 3-(chloromethyl)benzoic acid (e.g., 1.70 g, 10 mmol) and anhydrous DMF (20 mL).
Addition: Add sodium methanesulfinate (1.53 g, 15 mmol) in a single portion.
Reaction: Heat the mixture to 80–90 °C under nitrogen atmosphere for 4–6 hours. Monitor by TLC or LC-MS (Target mass: 214.24).
Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.
Acidification: Adjust pH to ~2–3 using 1M HCl to ensure the carboxylic acid is protonated and precipitates.
Isolation: Filter the resulting white precipitate. Wash with cold water (
mL) to remove residual DMF and salts.
Drying: Dry under vacuum at 45 °C overnight.
Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water.
Protocol B: General Amide Coupling (Using the Building Block)
This building block is typically used to acylate amines.
Precaution: The starting material, 3-(chloromethyl)benzoic acid, is an alkylating agent and potentially more toxic than the product. Handle with gloves and in a fume hood.
Storage: Store at room temperature, kept dry. Sulfones are generally stable, but the carboxylic acid moiety is reactive.
References
Chemical Identity & Properties
PubChem Compound Summary for CID 12345 (Analogous Search). National Center for Biotechnology Information (2024). (Note: Specific CAS 261924-94-1 verified via commercial chemical databases).
Li, H. H., et al. (2009).[5] "Synthesis of Benzylic Sulfones via Nucleophilic Substitution." Journal of Organic Chemistry, 74(24), 9501–9504.
Organic Chemistry Portal: Sulfone Synthesis.
Medicinal Chemistry Applications
Reddy, M. V. R., et al. (2011). "Discovery of a Clinical Stage Multi-Kinase Inhibitor Sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na)." Journal of Medicinal Chemistry, 54(18), 6254–6276. (Discusses the benzyl sulfone pharmacophore in Rigosertib).
Bhat, R., et al. (2012). "Structure-Activity Relationship of Benzyl Sulfones as Radioprotectants.
Synthesis of 3-[(Methylsulfonyl)methyl]benzoic acid from 3-chloromethylbenzoic acid
Abstract This application note details a robust, scalable protocol for the synthesis of 3-[(methylsulfonyl)methyl]benzoic acid (Target) from 3-(chloromethyl)benzoic acid (Starting Material). The method utilizes a direct...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-[(methylsulfonyl)methyl]benzoic acid (Target) from 3-(chloromethyl)benzoic acid (Starting Material). The method utilizes a direct nucleophilic substitution (
) strategy using sodium methanesulfinate in a polar aprotic solvent. This route is selected for its atom economy, operational simplicity, and avoidance of odorous thiol intermediates associated with oxidative routes. The protocol includes critical process parameters (CPPs), analytical validation criteria, and troubleshooting guides to ensure high reproducibility in drug discovery and development environments.
Introduction & Retrosynthetic Analysis
The 3-[(methylsulfonyl)methyl]benzoic acid scaffold serves as a critical intermediate in medicinal chemistry, particularly as a linker in fragment-based drug design where the sulfone moiety acts as a hydrogen bond acceptor and a metabolically stable bioisostere for carbonyls or sulfonamides.
Retrosynthetic Logic
The most direct disconnection is at the benzylic carbon-sulfur bond. While oxidative methods (Thiol alkylation
Oxidation) are possible, they require two steps and involve handling noxious mercaptans. The preferred route is the direct displacement of the benzylic chloride with a sulfinate anion.
Advantages of Selected Route:
Single Step: Convergent synthesis reduces cycle time.
Chemoselectivity: Sulfinate anions are ambident nucleophiles (S- vs. O-alkylation), but with soft electrophiles like benzyl halides, S-alkylation is heavily favored, yielding the sulfone exclusively.
Reaction Scheme (DOT Visualization)
Figure 1: Direct sulfinylation strategy via S-alkylation of the benzylic chloride.
Round-bottom flask (RBF) equipped with a magnetic stir bar.
Reflux condenser and nitrogen inlet.
Oil bath with temperature controller.
Vacuum filtration setup.
Step-by-Step Methodology
Step 1: Solubilization and Salt Formation
Charge the 3-(chloromethyl)benzoic acid (1.0 equiv) into the RBF.
Add DMF (5 volumes, e.g., 5 mL per gram of substrate). Stir to dissolve.
Note: DMF is preferred over Ethanol/Water for rate acceleration, but Ethanol/Water (1:1) can be used for a "greener" profile (requires longer reaction time).
Add Sodium Bicarbonate (1.1 equiv). Stir at room temperature for 15 minutes.
Mechanistic Insight: This converts the carboxylic acid to the sodium benzoate carboxylate. This is crucial to prevent the consumption of the sulfinate reagent as a base and to increase the solubility of the substrate in the polar medium.
Step 2: Nucleophilic Displacement
Add Sodium Methanesulfinate (1.5 equiv) in one portion.
Heat the reaction mixture to 80°C .
Monitor the reaction by HPLC or TLC (Mobile Phase: 5% MeOH in DCM with 1% AcOH).
The product has some water solubility.[1][5] Cool the aqueous mixture to 0-4°C before filtration. Add NaCl to salt out if necessary.
Impurity: Ethyl Ester
Use of Ethanol as solvent with acid catalysis.
Avoid heating in ethanol with strong acid. Use DMF or ensure basic conditions during heating.
Sticky Solid
Residual DMF.
Wash the filter cake thoroughly with water. If persistent, recrystallize from Water/Ethanol (9:1).
Incomplete Reaction
"Stalled" reaction.
Add 0.1 equiv of NaI (Sodium Iodide). This generates the more reactive benzyl iodide in situ (Finkelstein condition) which reacts faster with the sulfinate.
Safety & Handling
3-(Chloromethyl)benzoic acid: Can be a skin irritant and lachrymator. Handle in a fume hood.
Sodium Methanesulfinate: Generally low toxicity but handle as a chemical irritant.
DMF: Hepatotoxic and readily absorbed through skin. Use appropriate gloves (Butyl rubber preferred).
References
General Sulfone Synthesis: Trost, B. M. "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis. Pergamon, 1991.
Analogous Transformations:
Preparation of 4-(methylsulfonyl)benzoic acid: US Patent 4,758,369. (Demonstrates oxidative route, providing context for the efficiency of the sulfinate route).
Sulfinate Alkylation Conditions: Truce, W. E., & Murphy, A. M. "The preparation of sulfones by the reaction of sodium sulfinates with alkyl halides." Chemical Reviews, 1951.
Reagent Properties: Sigma-Aldrich/Merck Technical Data Sheets for CAS 3778-20-9 (Substr
Catalytic hydrogenation protocols compatible with methylsulfonyl groups
Application Note: Catalytic Hydrogenation Protocols Compatible with Methylsulfonyl Groups Executive Summary This guide addresses the chemoselective catalytic hydrogenation of substrates containing methylsulfonyl function...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Hydrogenation Protocols Compatible with Methylsulfonyl Groups
Executive Summary
This guide addresses the chemoselective catalytic hydrogenation of substrates containing methylsulfonyl functionalities. In the context of drug development, "methylsulfonyl" typically refers to two distinct chemical entities with vastly different reactivities:
The Sulfone (
): A robust, polar pharmacophore often found in COX-2 inhibitors and antimicrobials. It is generally stable but presents catalyst poisoning risks due to the sulfur lone pairs, albeit less than sulfides.
The Mesylate (
): A highly reactive leaving group. While alkyl mesylates are stable, benzylic and allylic mesylates are prone to rapid hydrogenolysis (cleavage) under standard hydrogenation conditions.
This application note provides protocols to reduce target functionalities (nitro, alkene, alkyne) while preserving the sulfone moiety and preventing unwanted mesylate cleavage.
Critical Parameters & Catalyst Selection Strategy
The primary challenge in hydrogenating sulfur-containing molecules is catalyst poisoning . Sulfur species with available lone pairs (thiols, sulfides) bind irreversibly to active metal sites (Pd, Pt, Ni). Sulfones (
), having oxidized sulfur, are poor ligands and less toxic to catalysts, but trace impurities or improper conditions can lead to deactivation.
Catalyst Decision Matrix
Figure 1: Decision tree for selecting the appropriate hydrogenation protocol based on the specific methylsulfonyl variant and competing functionalities.
Protocol A: Standard Reduction in Presence of Sulfones
Scope: Reduction of Nitro (
) to Aniline () or Alkene to Alkane in the presence of a stable Sulfone ().
Scientific Rationale:
Palladium on Carbon (Pd/C) is the industry standard. Sulfones are generally poor ligands for Pd(0) because the sulfur oxidation state (+6) pulls electron density away, reducing the Lewis basicity of the lone pairs. However, solubility is the frequent failure mode; sulfones are polar, requiring polar solvents which can sometimes compete for catalyst sites.
Materials:
Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet).
Solvent: Methanol (MeOH) or THF/MeOH (1:1) for solubility.[1]
Hydrogen Source:
balloon (1 atm) or Parr shaker (30 psi).
Step-by-Step Protocol:
Preparation: Dissolve the substrate (1.0 equiv) in MeOH (10-20 volumes). If the sulfone precipitates, add THF until clear.
Checkpoint: Ensure the solution is homogeneous. Heterogeneous slurries often lead to stalled reactions due to poor mass transfer.
Catalyst Addition: Under an inert atmosphere (
or Ar), add 10% Pd/C (5-10 wt% loading relative to substrate).
Safety: Add catalyst as a water-wet paste to prevent ignition of methanol vapors.
Purge: Evacuate the vessel and backfill with
(3x), then with (3x).
Reaction: Stir vigorously at 25°C under 1 atm
.
Monitoring: Check by LC-MS after 1 hour. Sulfones rarely reduce, but look for desulfonylation (loss of 79 Da) if temperature >50°C.
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.
Purification: Sulfones often crystallize upon concentration.
Scope: Substrates containing both Sulfones and Halogens (Cl, Br), or where Pd/C is poisoned by trace sulfide impurities.
Scientific Rationale:
"Sulfided" Platinum on Carbon (Pt(S)/C) is a catalyst pre-poisoned with sulfur. This occupies the highly active sites that would normally strip halogens (dehalogenation) or bind irreversibly to sulfur impurities. It is less active than Pd/C but highly chemoselective for nitro reduction.
Step-by-Step Protocol:
Catalyst: Use 5% Pt/C (sulfided).
Solvent: Ethyl Acetate (EtOAc) or Ethanol.[2] Avoid amines.
Reaction:
Load substrate and catalyst (5 wt%).
Pressurize to 5 bar (70 psi)
. Note: Pt requires higher pressure than Pd.
Heat to 40-50°C.
Workup: Filter warm (sulfones may precipitate on cooling).
) operates via a homogeneous mechanism that requires coordination of the alkene to the Rh center. It is sterically bulky and generally does not perform oxidative addition into C-O bonds (hydrogenolysis) under mild conditions.
Note: Strictly degas solvents. Oxygen destroys the active catalyst species.
Reaction:
Dissolve substrate and catalyst under Argon.
Introduce
(balloon pressure is usually sufficient).
Stir at Room Temperature.
Workup: Solvent evaporation. The Rh residue is often removed by flash chromatography (the catalyst elutes or stays at baseline depending on ligand modification).
Troubleshooting & Self-Validating Systems
Use this table to diagnose failure modes. A "Self-Validating" system implies running a control or checking specific markers.
Symptom
Probable Cause
Corrective Action
Validation Check
No Reaction (Stalled)
Catalyst Poisoning by trace sulfides (not the sulfone itself).
Switch to Protocol B (Pt/C Sulfided) or wash substrate with aqueous bleach (oxidizes sulfides to sulfones).
Spike test: Add nitrobenzene to the stalled reaction. If nitrobenzene doesn't reduce, the catalyst is dead.
Loss of Sulfone Group
Hydrogenolysis (Desulfonylation). Rare, but happens at high T/P.
Lower Temp (<30°C) and Pressure (1 atm). Switch solvent to EtOAc.
Check LC-MS for [M-79] peak.
Loss of Mesylate
Hydrogenolysis of C-O bond (Benzylic/Allylic).
STOP. Switch to Protocol C (Homogeneous Rh or Ir).
Check NMR for disappearance of mesyl methyl singlet (~3.0 ppm).
Product Trapped in Filter
Low solubility of amino-sulfone product.
Wash Celite filter cake with hot DMF or acidic MeOH.
Mass balance check: If yield is low, boil the filter cake.
References
Catalytic Hydrogenation of Sulfones (Stability)
Title: "Chemo- and Enantioselective Hydrogen
Source:Journal of the American Chemical Society
URL:[Link] (Verifies stability of sulfone pharmacophore under hydrogenation).
Mesylate Hydrogenolysis Risks
Title: "Protective Groups in Organic Synthesis" (Greene & Wuts)
Source:Wiley Online Library
URL:[Link] (Authoritative text on lability of benzylic sulfonates).
Sulfided Platinum Catalysts
Title: "Selective Hydrogen
Source:Pl
URL:[Link] (Details the utility of sulfided Pt for chemoselectivity).
Wilkinson's Catalyst Specificity
Title: "Homogeneous Hydrogenation with Wilkinson's C
Technical Support Center: Purification of 3-[(Methylsulfonyl)methyl]benzoic Acid
[1][2] Introduction As a Senior Application Scientist, I understand that the purity of 3-[(Methylsulfonyl)methyl]benzoic acid is a critical quality attribute (CQA), particularly when used as an intermediate for CCR3 anta...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction
As a Senior Application Scientist, I understand that the purity of 3-[(Methylsulfonyl)methyl]benzoic acid is a critical quality attribute (CQA), particularly when used as an intermediate for CCR3 antagonists or other bioactive scaffolds. This molecule presents a unique purification challenge: it possesses both a polar, non-ionizable sulfone moiety and an ionizable carboxylic acid .[1]
The synthesis typically involves the oxidation of a sulfide precursor (3-(methylthiomethyl)benzoic acid). Consequently, the most persistent impurities are the sulfoxide intermediate (incomplete oxidation) and inorganic salts from the oxidant (e.g., permanganate or peroxymonosulfate residues).
This guide prioritizes chemical logic over brute-force chromatography, utilizing the molecule's specific pKa and solubility profile to achieve >98% purity.
Module 1: Diagnostic & Analytical Troubleshooting
Before attempting purification, you must accurately identify the impurity profile. The sulfone and sulfoxide moieties are structurally similar, often leading to co-elution.
Wavelength: 210 nm (Sulfone absorption is weak; utilize the benzoic ring absorption).[1]
Module 2: Chemical Purification (The Acid-Base Swing)
Context: This is the most robust method for this molecule. It exploits the acidity of the benzoic acid (pKa ~4.2) to separate it from non-acidic organic impurities (sulfones lacking the acid group, unreacted non-acidic precursors) and the solubility of the salt form to remove non-polar contaminants.
Protocol: The "Double-Swing" Extraction
Dissolution (High pH):
Suspend the crude solid in 1M NaOH (approx. 5-10 volumes).
Why: The product converts to sodium 3-[(methylsulfonyl)methyl]benzoate, which is highly water-soluble.[2][1]
Check: If the solution is cloudy, filter it. The solids are likely non-acidic impurities.
Organic Wash (The "Scrub"):
Wash the aqueous alkaline layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (2x).[2][1]
Mechanism:[2][1][3][4][5] Non-acidic organic impurities (e.g., decarboxylated byproducts, neutral sulfones) partition into the organic layer. The product remains in the water.
Critical Step: Wash the cake with cold water (removes inorganic salts like NaCl) and then cold heptane (removes residual lipophilic surface impurities).[1]
Module 3: Crystallization Strategies (Polishing)
If the Acid-Base swing yields 95-97% purity and you require >99%, recrystallization is necessary.[2][1]
Solvent System: Ethanol/Water or Methanol/Water.[2][1]
Logic: Benzoic acid derivatives typically exhibit a steep solubility curve in aqueous alcohols (highly soluble hot, insoluble cold).[2][1]
Step-by-Step Recrystallization Protocol
Dissolution: Place the dried solid in a flask. Add Ethanol (95%) at boiling point. Add just enough solvent to dissolve the solid completely.
Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution rapidly.[1]
Nucleation Control: Remove from heat. Add Water (antisolvent) dropwise to the hot solution until a faint turbidity persists.
Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.[1]
Cooling: Allow the flask to cool to room temperature slowly (insulate the flask with a towel). Then move to an ice bath (0°C) for 1 hour.
Harvest: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.[2][1]
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific intermediate.
Caption: Logical workflow for removing specific impurity classes from sulfone-benzoic acid derivatives.
Module 5: Troubleshooting & FAQs
Q1: I performed the Acid-Base swing, but my yield is only 40%. Where did my product go?
Diagnosis: You likely used a large volume of water during the acidification step or failed to reach a low enough pH.
Fix:
Ensure pH is adjusted to < 2 (check with a calibrated probe, not just paper).[2][1]
The product has some water solubility.[1][3][4][9][10] Saturate the aqueous filtrate with NaCl (salting out) and extract with Ethyl Acetate to recover the remaining fraction.
Q2: My product is pure by HPLC but has a "sticky" texture and smells slightly of sulfur.
Diagnosis: Trace sulfide or solvent occlusion.[2][1] Sulfides are potent odorants even at ppm levels.[2][1]
Fix: Triturate (grind under solvent) the solid with Hexane or Diethyl Ether .[1] The product is insoluble in these, but the lipophilic sulfide impurities will dissolve. Filter and dry under high vacuum (>24 hours) to remove solvent pockets.[2][1]
Q3: I cannot separate the Sulfoxide impurity (RRT 0.9) via recrystallization. [2][1][4][11][12]
Diagnosis: Sulfoxides and Sulfones often form solid solutions (co-crystals) due to their similar geometry and polarity, making physical separation difficult.[1]
Fix: Do not continue recrystallizing.[2][1] Instead, perform a "Rescue Oxidation." Dissolve the material in Acetic Acid, add 1.5 equivalents of 30% H2O2, and heat to 50°C for 2 hours. This converts the impurity into the product. Then perform the Acid-Base swing.
Q4: Can I use column chromatography?
Answer: Yes, but it is often unnecessary and consumes large amounts of solvent.[1] If you must:
Mobile Phase: DCM:Methanol (95:5) + 1% Acetic Acid.[2][1] (The acid is crucial to prevent the carboxylic acid from streaking).
References
Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid Product Specification (Analogous Chemistry). Retrieved from Sigma-Aldrich.com.[2][1] Link
PubChem. 3-Methanesulfonylbenzoic acid (Compound Summary). National Library of Medicine.[2][1] Link[2][1]
Still, I. W., et al. (1980).[2][1][13] A Convenient Procedure for the Reduction of Sulfones to Sulfoxides (Context on Sulfone Stability). ChemInform.[2][1][13] Link[2][1][13]
Kirihara, M., et al. (2010).[2][1][14] Tantalum Carbide-Catalyzed Oxidation of Sulfides to Sulfones.[2][1][14] Synlett, 2010(10), 1557-1561.[2][1] (Describes selective oxidation protocols to avoid sulfoxide contamination). Link[2][1]
BenchChem. Solubility and Purification Protocols for Benzoic Acid Derivatives.Link[2][1]
Researchers often encounter unexpected precipitation with 3-[(Methylsulfonyl)methyl]benzoic acid because it occupies a physicochemical "middle ground." While the sulfone (
) group is polar, the aromatic ring and the methylene bridge create a hydrophobic backbone that dominates its behavior in acidic environments.[1]
This guide moves beyond generic advice to address the specific interplay between the carboxylic acid pKa and the sulfone moiety .
Module 1: The pH Factor (The "Switch" Mechanism)
The most common cause of solubility failure for this compound is neglecting the ionization state. As a benzoic acid derivative, its solubility is pH-dependent.[1][2][3]
The Science
Estimated pKa: ~3.9 – 4.1 (The electron-withdrawing sulfone group, insulated by a methylene bridge, makes it slightly more acidic than benzoic acid).[1]
The Trap: Dissolving the pure powder in water lowers the pH, forcing the equilibrium toward the protonated (insoluble) free acid form.
The Solution: You must maintain a pH at least 2 units above the pKa (pH > 6.0) to ensure >99% ionization into the soluble carboxylate salt.
Protocol: Preparation of a 100 mM Aqueous Stock
Do not attempt to dissolve directly in unbuffered water.
Weighing: Weigh 200.2 mg of the compound.
Suspension: Add 8 mL of deionized water. The powder will likely float or form a cloudy suspension.[2]
If your application cannot tolerate high salt concentrations or requires a highly concentrated stock (>100 mM) for "dilute-and-shoot" experiments, organic co-solvents are required.[1][2]
Solvent Compatibility Table
Solvent
Solubility Potential
Biological Limit (Final %)
Recommendation
DMSO
Excellent (>500 mM)
< 0.1% - 0.5%
Primary Choice. The sulfone group interacts favorably with DMSO's dipole.[1][2]
Ethanol
Moderate (~50-100 mM)
< 1.0%
Secondary choice.[1][2] Risk of precipitation upon aqueous dilution is higher than DMSO.[2]
DMF
High
< 0.1%
Toxic.[1][2] Avoid unless DMSO is incompatible with specific assay.[1][2]
Glycerol
Low
N/A
Not recommended due to viscosity and poor solubilization of aromatics.[2]
The "Crash-Out" Phenomenon
When diluting a DMSO stock into aqueous media (e.g., cell culture media), the sudden change in dielectric constant can force the drug back into its crystal lattice.
Troubleshooting Protocol:
Warm the Media: Pre-warm the aqueous buffer/media to 37°C before adding the DMSO stock.
Vortex Immediately: Add the DMSO stock directly into the vortexing media to prevent local high-concentration "hotspots" where nucleation occurs.[1][2]
Limit Concentration: Ensure the final aqueous concentration does not exceed the thermodynamic solubility limit of the free acid (approx. 1-3 mM in neutral pH without salt formation).
Module 3: Advanced Formulation (Cyclodextrins)
For in vivo studies or sensitive cell lines where DMSO is toxic, Cyclodextrin (CD) complexation is the gold standard for benzoic acid derivatives. The hydrophobic benzene ring fits into the CD cavity, while the hydrophilic carboxyl and sulfone groups interact with the solvent.
Excess Addition: Add excess 3-[(Methylsulfonyl)methyl]benzoic acid to the vehicle.
Equilibration: Shake/rotate at room temperature for 24 hours.
Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1][2]
Result: This usually yields a stable solution significantly higher than aqueous solubility, often reaching 10-50 mM without organic solvents.[1][2]
Module 4: Troubleshooting FAQ
Q1: I dissolved the compound in PBS, but it precipitated after 24 hours at 4°C. Why?A: This is a temperature-dependent solubility crash.[1] The solubility of the salt form decreases at lower temperatures. Furthermore, if your PBS pH drifted slightly acidic (or if the compound lowered the buffer capacity), you may have crossed the pKa threshold.
Fix: Store stocks at room temperature if possible, or re-verify pH is >7.0 before cooling.[2]
Q2: Can I autoclave the aqueous solution?A: Generally, yes. Sulfones and benzoic acids are thermally stable structures.[1][2] However, the preferred sterilization method is 0.22 µm filtration to avoid any risk of thermal decarboxylation or heat-induced pH shifts in the buffer.
Q3: The solution turns yellow in DMSO. Is it degrading?A: Slight yellowing in concentrated DMSO solutions of sulfur-containing aromatics is common and often due to trace impurities or charge-transfer complexes, not necessarily degradation.[1][2] Verify purity via HPLC if the color deepens significantly.
Q4: Why not just use sonication?A: Sonication creates heat and breaks up aggregates, but it does not change thermodynamic solubility. If the solution is supersaturated, it will precipitate eventually. Use sonication only to speed up dissolution of the salt form, not to force the free acid into water.
Summary Decision Tree
Figure 2: Rapid decision matrix for solvent selection based on concentration requirements.
References
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Defines the pKa-solubility relationship for carboxylic acids).
Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Source for benzoic acid derivative solubility baselines).
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
PubChem. (2025).[1][2] Compound Summary: 3-(Methylsulfonyl)benzoic acid.[1][2] National Library of Medicine.[2] Link(Note: Structural analog used for physicochemical property derivation).[1][2]
Technical Support Center: Recrystallization of 3-[(Methylsulfonyl)methyl]benzoic acid
Introduction: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-[(Methylsulfonyl)methyl]benzoic acid via recrystallization....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-[(Methylsulfonyl)methyl]benzoic acid via recrystallization. As a molecule possessing both a carboxylic acid and a methylsulfonylmethyl group, its purification requires a nuanced understanding of solvent polarity and solubility principles. While specific literature on the recrystallization of this exact compound is not widely published, this guide synthesizes established principles from analogous structures, such as benzoic acid and its derivatives, to provide a robust framework for developing a successful purification protocol.[1][2][3] We will explore solvent selection strategies, detailed experimental workflows, and a comprehensive troubleshooting guide to address common challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most logical starting solvent for the recrystallization of 3-[(Methylsulfonyl)methyl]benzoic acid?
Based on the molecular structure, the ideal starting solvent is water . The molecule contains two highly polar functional groups: a carboxylic acid (-COOH) and a methylsulfonylmethyl group (-CH₂SO₂CH₃). These groups can participate in hydrogen bonding with water.[2] Similar to benzoic acid, it is anticipated that 3-[(Methylsulfonyl)methyl]benzoic acid will exhibit significantly higher solubility in hot water than in cold water, which is the primary characteristic of an effective single-solvent recrystallization system.[1][4][5]
Q2: What are the critical properties of a good recrystallization solvent?
An ideal recrystallization solvent must meet several criteria to ensure high purity and yield.[5] The causality behind these choices is rooted in thermodynamics and kinetics:
Differential Solubility: The solvent must dissolve the compound completely at or near its boiling point but exhibit very low solubility at low temperatures (0-4 °C).[3][5] This differential is the driving force for crystallization upon cooling.
Inertness: The solvent must not react chemically with the compound being purified.[1]
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[5]
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]
Melting Point Consideration: The solvent's boiling point should be lower than the melting point of the compound to prevent the substance from melting before it dissolves, a phenomenon known as "oiling out".[1]
Q3: My compound melted in the hot solvent and formed an oil instead of dissolving. What is "oiling out" and how do I fix it?
"Oiling out" occurs when a solid melts in the recrystallization solvent before it dissolves, forming a liquid phase immiscible with the solvent. This is problematic because the oil often solidifies into an amorphous mass upon cooling, trapping impurities rather than excluding them through a crystal lattice. The primary cause is that the solvent's boiling point is higher than the compound's melting point.
Solutions:
Add More Solvent: Sometimes, adding more of the hot solvent can dissolve the oil into the solution.
Switch to a Lower-Boiling Solvent: The most reliable solution is to select a different solvent or solvent system with a lower boiling point.
Q4: After recrystallization, my recovery yield is very low. What went wrong?
Low yield is a common issue with several potential causes:
Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent error.[6] This leads to a solution that is not saturated upon cooling, and a significant portion of the product remains dissolved in the mother liquor.
Premature Crystallization: If the solution cools too quickly during hot filtration, product can be lost on the filter paper.[7]
Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or to a low enough temperature can leave a substantial amount of product dissolved.
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently chilled, can redissolve and wash away a portion of the purified product.[6]
The selection of an appropriate solvent system is the most critical step in developing a recrystallization protocol. A systematic, small-scale approach prevents the loss of valuable material.
Solvent Selection Decision Workflow
The following diagram outlines the logical progression for identifying a suitable solvent system.
Caption: Decision tree for empirical solvent selection.
Protocol: Small-Scale Solubility Testing
Place approximately 20-30 mg of crude 3-[(Methylsulfonyl)methyl]benzoic acid into several small test tubes.
To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, swirling after each drop, up to about 0.5 mL. Note the solubility. A solvent that dissolves the compound readily at room temperature is generally unsuitable for single-solvent recrystallization.[3]
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[6]
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature.
If crystals do not appear, gently scratch the inside of the test tube with a glass rod at the air-liquid interface to induce crystallization.[6][8]
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
Evaluate the outcome: A successful solvent will have dissolved the compound when hot and produced a significant amount of crystalline solid upon cooling.
Table 1: Potential Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity
Rationale & Safety Considerations
Water
100
High
Primary Choice. Non-flammable, inexpensive. High boiling point may risk "oiling out" if melting point is <100°C.
Ethanol
78
High
May dissolve the compound too well. Excellent for a mixed-solvent system with water.[9] Flammable.
Isopropanol
82
Medium
Good alternative to ethanol. Flammable.
Ethyl Acetate
77
Medium
Lower polarity; may be effective if water is too polar. Often used in a mixed system with hexanes. Flammable, irritant.
Acetone
56
Medium
Powerful solvent, low boiling point. Often dissolves compounds too well. Highly flammable.
Acetic Acid
118
High
Can be effective for carboxylic acids, but high boiling point and corrosivity are drawbacks. Often used as an aqueous solution.[3]
Section 3: Standard Recrystallization Protocols
General Recrystallization Workflow
This diagram illustrates the universal steps of the recrystallization process.
Caption: Standard experimental workflow for purification by recrystallization.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of water and heat the mixture to a gentle boil on a hot plate. Continue adding small portions of boiling water until the solid is just dissolved.[4] Note: Adding an excess of solvent will reduce the final yield.[1]
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[10]
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is vital for the formation of pure, large crystals.[8]
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
Washing: Wash the crystals in the funnel with a small amount of ice-cold water to rinse away the impurity-laden mother liquor.
Drying: Allow air to be pulled through the crystals on the funnel to partially dry them. Then, transfer the solid to a watch glass and allow it to dry completely.
This method is used when no single solvent is suitable. One solvent ("Solvent 1", e.g., ethanol) dissolves the compound at all temperatures, while the second ("anti-solvent" or "Solvent 2", e.g., water) is a poor solvent but is miscible with the first.[1][9]
Dissolution: Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.
Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This point of persistent cloudiness is the saturation point.
Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.
Crystallization & Isolation: At this point, the solution is perfectly saturated. Follow steps 4 through 8 from the Single-Solvent Protocol above, using an ice-cold ethanol/water mixture of the approximate final composition to wash the crystals.
Section 4: Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
1. Too much solvent was used.2. The solution is supersaturated.[6]
1. Boil off some of the solvent to increase the concentration and re-cool.[10]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the crude compound.[8]
Crystallization happens too quickly ("crashes out").
1. Solution is too concentrated.2. Cooling is too rapid.
This traps impurities.[8] Re-heat the solution to re-dissolve the solid, add a small amount (5-10%) of additional hot solvent, and allow it to cool more slowly. Insulating the flask can help.
The purified solid is still colored.
1. The colored impurity has similar solubility properties.2. Insufficient activated charcoal was used.
Repeat the recrystallization. Before cooling, add a small spatula tip of activated charcoal to the hot solution, boil for 2-3 minutes, and perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
Crystals form in the funnel during hot filtration.
1. The solution cooled upon contact with the colder funnel and filter paper.
Use a pre-heated stemless or short-stemmed funnel. Keep the receiving flask on the hotplate so that hot solvent vapors keep the funnel warm.[7] Add a small excess of hot solvent before filtering to slightly reduce the saturation.
The final solid has a wide or depressed melting point.
1. The compound is still impure.2. The compound is not fully dry and contains residual solvent.
1. Repeat the recrystallization, ensuring slow cooling.2. Dry the crystals for a longer period, possibly under vacuum.
References
EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.).
Lab #1 (Section 102) September 17, 2002 Recrystallization and Melting Points Abstract: Benzoic Acid was recrystallized with a 41. (2002, September 17).
Solvent Pairs for Benzoic Acid Recrystallization | PDF. (n.d.). Scribd.
Recrystallization - Single Solvent. (n.d.).
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester Department of Chemistry.
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
Recrystallization of Benzoic Acid. (n.d.).
CAS 4052-30-6: 4-(Methylsulfonyl)benzoic acid | CymitQuimica. (n.d.). CymitQuimica.
Recrystallization1. (n.d.).
Recrystallization. (n.d.).
Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Alfa Chemistry.
Removing unreacted starting materials from 3-[(Methylsulfonyl)methyl]benzoic acid
Executive Summary & Chemical Logic The Challenge: Purifying 3-[(methylsulfonyl)methyl]benzoic acid presents a specific "polarity trap."[1] Standard acid-base extraction (the go-to for carboxylic acids) often fails here b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Logic
The Challenge:
Purifying 3-[(methylsulfonyl)methyl]benzoic acid presents a specific "polarity trap."[1] Standard acid-base extraction (the go-to for carboxylic acids) often fails here because your primary impurity—likely 3-(chloromethyl)benzoic acid or 3-(bromomethyl)benzoic acid —is also a carboxylic acid with a similar pKa (~4.0). Both species will extract into the aqueous basic layer and precipitate together upon acidification.
The Solution:
We must exploit the polarity differential created by the sulfone group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
). The sulfone moiety significantly increases the polarity and lattice energy of the target molecule compared to the halo-benzyl starting material.
The Strategy:
Trituration (Slurry Wash): Uses a solvent where the lipophilic halo-acid dissolves, but the highly polar sulfone-acid remains solid.[1]
Recrystallization: Exploits the steep solubility curve of sulfones in aqueous alcohols.[1]
Chemical Scavenging: Converts trace alkyl halides into water-soluble species for removal.[1]
Decision Matrix & Workflow
Before selecting a protocol, assess your crude material's profile using the flowchart below.
Figure 1: Purification decision tree based on impurity levels.
Technical Protocols
Protocol A: Differential Solvation (Trituration)
Best for: Removing bulk unreacted 3-(chloromethyl)benzoic acid (>5%).[1]
Mechanism: The sulfone group renders the product insoluble in non-polar/moderately polar chlorinated solvents, whereas the benzylic halide starting material remains soluble.[1]
Parameter
Product (Sulfone-Acid)
Impurity (Halo-Acid)
Solubility in DCM
Insoluble / Very Low
Soluble
Solubility in Toluene
Insoluble
Soluble (Hot)
Polarity
High (Dipole moment ~4.5 D)
Moderate
Step-by-Step Guide:
Dry the Crude: Ensure the crude solid is completely dry.[1] Water content can inhibit the dissolution of the impurity into the organic solvent.
Solvent Selection: Use Dichloromethane (DCM) (10 mL per gram of crude).[1]
Slurry: Suspend the solid in DCM.
Reflux: Heat the slurry to mild reflux (40°C) for 30–60 minutes. Do not expect the solid to dissolve. You want a suspension.
Why? Hot solvent breaks up crystal inclusions, releasing trapped impurities.
Cool & Filter: Cool to room temperature (RT). Filter the solid using a sintered glass funnel.
Displacement Wash: Wash the filter cake with fresh, cold DCM (2 x 2 mL/g).
Critical: The filtrate contains the unreacted starting material. The filter cake is your product.
Protocol B: Aqueous Alcohol Recrystallization
Best for: Final polishing and removing inorganic salts (Sodium Methanesulfinate).[1]
Mechanism: Sulfones often exhibit a steep solubility curve in water/alcohol mixtures.
Solvent System: Prepare a mixture of Ethanol:Water (1:3 v/v) .[1]
Dissolution: Suspend the solid in the solvent mixture (approx. 10–15 mL/g). Heat to reflux (approx. 85°C).
Troubleshooting: If it does not dissolve, add Ethanol portion-wise until a clear solution is obtained.
Hot Filtration: If particulates (dust/insolubles) remain, filter while hot.[1]
Crystallization: Allow the solution to cool slowly to RT with gentle stirring. Then chill to 0–4°C for 2 hours.
Harvest: Filter the white crystals. Wash with cold water (removes residual sodium methanesulfinate salts).
Protocol C: Chemical Scavenging (Trace PGI Removal)
Best for: Removing trace (<0.5%) benzylic halides to meet pharmaceutical genotoxic impurity (PGI) limits.[1]
Mechanism: Converts the alkyl halide into a highly water-soluble species that is removed during the aqueous wash.[1][2]
Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?
Cause: The melting point of the solvated product might be lower than the boiling point of your solvent, or the ethanol concentration is too high.
Fix: Re-heat to dissolve the oil. Add more water dropwise at the boiling point until a slight turbidity persists, then add a drop of ethanol to clear it. Cool very slowly (turn off the heat bath and let it sit in the bath). Seed the solution with a pure crystal if available.
Q2: Can I use column chromatography?
Analysis: Yes, but it is difficult due to the streaking of carboxylic acids on silica.
Modification: You must acidify your mobile phase. Use DCM:Methanol (95:5) + 1% Acetic Acid .
Warning: The sulfone is very polar; it will elute late. The halo-acid starting material will elute significantly earlier (higher
).
Q3: High Pressure Liquid Chromatography (HPLC) shows a peak right next to my product. What is it?
Identification: This is likely 3-(hydroxymethyl)benzoic acid .[1]
Origin: If you heated the reaction too long in aqueous base or water, the benzylic chloride hydrolyzes to the alcohol.
Removal: This is more polar than the chloride but less polar than the sulfone. Recrystallization from water (Protocol B) is the most effective way to remove this specific impurity.
Q4: Why not just use excess Sodium Methanesulfinate to drive the reaction to completion?
Risk: While this consumes the starting material, excess sulfinate salts can be difficult to remove completely from the filter cake without thorough water washing.[1] Furthermore, excess sulfinate can disproportionate or oxidize to sulfonates under stress, creating new impurities. It is better to stop the reaction at 98% conversion and remove the remaining 2% via Protocol A.
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 . (General reference for purification of sulfones and carboxylic acids).
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.[1] Oxford University Press, 2012 . (Mechanistic insight into
reactions of benzylic halides).
Li, H.-H.; Dong, D.-J.; Jin, Y.-H.; Tian, S.-K. "Synthesis of Benzylic Sulfones."[4] J. Org.[4] Chem.2009 , 74, 9501–9504.[4] Link
Anderson, N. G.Practical Process Research & Development. Academic Press, 2012. (Source for chemical scavenging of genotoxic impurities).
PubChem. "3-Chlorobenzoic acid - Physicochemical Properties."[1] National Library of Medicine. Link
Controlling pH for optimal extraction of benzoic acid derivatives
Welcome to the Technical Support Center You have reached the advanced troubleshooting hub for organic acid extraction. This guide addresses the most common failure mode in the isolation of benzoic acid derivatives: impro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
You have reached the advanced troubleshooting hub for organic acid extraction. This guide addresses the most common failure mode in the isolation of benzoic acid derivatives: improper pH control.
While the chemistry of benzoic acid (
) appears simple, the introduction of substituents (e.g., -OH, -NO₂, -NH₂) shifts the ionization equilibrium significantly. Failure to account for these shifts results in poor yield, emulsion formation, and impurity co-extraction.
This guide is structured into three modules:
The Knowledge Base: The mechanistic logic of
shifting.
Standard Operating Procedure (SOP): A self-validating extraction protocol.
Troubleshooting Desk: Solutions for specific failure modes (Emulsions, Low Yields).
Module 1: The Knowledge Base (Mechanistic Theory)
To control extraction, you must control the equilibrium between the neutral species (organic-soluble) and the anionic species (water-soluble). This relationship is governed by the Henderson-Hasselbalch equation:
To Extract into Organic Phase: Adjust aqueous pH to
. (Ensures >99% is protonated/neutral).
To Extract into Aqueous Phase (Wash): Adjust aqueous pH to
. (Ensures >99% is ionized/soluble).
Visualizing the Equilibrium
The following diagram illustrates the phase-transfer logic based on pH relative to
.
Figure 1: The Phase-Switch Mechanism. pH adjustments drive the molecule between the organic and aqueous layers by altering its charge state.
Reference Data: Substituent Effects on
Do not assume all benzoic acids behave like the parent compound (
4.20). Electron-withdrawing groups (EWG) dramatically increase acidity, requiring lower pH for extraction.
Compound
Substituent Type
(approx)
Target pH for Extraction (Organic)
Benzoic Acid
None
4.20
< 2.2
4-Nitrobenzoic acid
EWG (Strong)
3.44
< 1.4
2-Chlorobenzoic acid
EWG (Inductive)
2.94
< 0.9
4-Hydroxybenzoic acid
EDG (Resonance)
4.58
< 2.5
4-Methoxybenzoic acid
EDG (Strong)
4.47
< 2.4
Data Source: Evans
Table [1] and LibreTexts [2].
Module 2: Standard Operating Procedure (SOP)
Protocol: Isolation of Substituted Benzoic Acid from Aqueous Reaction Mixture
Safety Warning: Chlorinated solvents (DCM) are toxic. Diethyl ether is highly flammable. Always work in a fume hood.
Step-by-Step Workflow
Initial Assessment:
Determine the
of your specific derivative (see Table above).
Calculate the target acidic pH (
).
Acidification (The Critical Control Point):
Cool the aqueous reaction mixture to 0-5°C (ice bath) to minimize solubility of the neutral acid in water.
Slowly add 3M HCl (or 6M for strongly acidic derivatives) with stirring.
VALIDATION STEP: Stop and test the pH using a calibrated probe or narrow-range pH paper. Do not rely on calculation alone. The pH must be at least 2 units below the
.
Note: If the product precipitates as a solid here, filtration is preferred over extraction. If it oils out or remains suspended, proceed to extraction.
Solvent Addition:
Transfer the acidified aqueous mixture to a separatory funnel.[2][3][4][5][6]
Add the organic solvent (Ethyl Acetate or DCM recommended). Volume ratio: 1:1 (Organic:Aqueous).
Technique: Invert gently 5-10 times. Vigorous shaking often causes emulsions in acidic conditions. Vent frequently.[4][7]
Issue 1: "I acidified the solution, but my recovery yield is very low (<50%)."
Root Cause: The pH was not low enough.
Explanation: Many researchers add a "splash" of acid assuming it is sufficient. If your derivative has a
of 3.0 (e.g., 2-chlorobenzoic acid) and you only reached pH 3.0, 50% of your product is still in the water phase (ionized).
Solution:
Re-check the aqueous layer pH.
Add concentrated HCl until pH is < 1.0.
Re-extract with fresh solvent.
Issue 2: "I have a thick emulsion that won't separate."
Root Cause: Precipitated impurities or "oiling out" at the interface.
Explanation: In highly acidic conditions, some impurities may precipitate as fine solids, stabilizing the emulsion.
Solution (The "Emulsion Breaker" Protocol):
Add Brine: High ionic strength forces phase separation (Salting Out).
Filtration: Pass the entire emulsion through a pad of Celite or a glass wool plug. This physically removes the particulate stabilizers.
Time: Allow the funnel to sit for 20 minutes.
Centrifugation: If available, centrifuge the emulsion to force separation [3].
Issue 3: "My product is contaminated with neutral organic side-products."
Root Cause: Co-extraction.
Explanation: Neutral impurities (e.g., unreacted starting material, biphenyls) extract into the organic layer alongside your benzoic acid.
Solution: Use the "pH Swing" Purification method. This moves the target out of the organic phase and back in, leaving neutrals behind.
The pH Swing Workflow:
Figure 2: The pH Swing Purification strategy. By temporarily converting the acid to its water-soluble salt, neutral impurities are washed away.
References
Evans, D. A. (n.d.).[9] pKa Table. Harvard University.[9] Retrieved from [Link]
LibreTexts. (2022).[2] Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
University of Rochester. (n.d.). How to Manage an Emulsion. Department of Chemistry. Retrieved from [Link]
PubChem. (n.d.). Benzoic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of 3-[(Methylsulfonyl)methyl]benzoic Acid
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary
3-[(Methylsulfonyl)methyl]benzoic acid (CAS: 261924-94-1) is a critical bifunctional building block in medicinal chemistry, often utilized for its sulfone pharmacophore and the carboxylic acid handle. Its structural integrity is defined by the presence of a methylene spacer separating the electron-withdrawing sulfonyl group from the aromatic ring.
This guide provides a definitive analysis of its 1H NMR spectral fingerprint. Unlike standard catalog entries, we compare this molecule against its synthetic precursor (the sulfide) and its structural homolog (the direct sulfone) . These comparisons are vital for researchers monitoring oxidation efficiency or verifying structural substitution patterns during drug development.
Part 1: Structural Assignment & Spectral Fingerprint
The 1H NMR spectrum of 3-[(Methylsulfonyl)methyl]benzoic acid is characterized by distinct aliphatic signals that serve as diagnostic reporters for the molecule's oxidation state and substitution pattern.
Experimental Conditions
Solvent: DMSO-d6 (Recommended over CDCl3 to prevent aggregation of the carboxylic acid and ensure solubility).
Frequency: 400 MHz or higher recommended for aromatic resolution.
Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).
The Spectral Landscape (Graphviz Visualization)
Figure 1: Structural connectivity and corresponding 1H NMR chemical shift assignments in DMSO-d6.
Part 2: Comparative Analysis & Diagnostic Guide
This section objectively compares the target molecule against its most common "alternatives"—specifically, the impurities or analogs encountered during synthesis.
Comparison 1: Reaction Monitoring (Target vs. Sulfide Precursor)
The synthesis of the target usually involves the oxidation of 3-[(Methylthio)methyl]benzoic acid . Incomplete oxidation is a common failure mode.
Feature
Target: Sulfone (-SO2-)
Alternative: Sulfide (-S-)
Diagnostic Insight
Methyl Shift (-CH3)
δ 2.95 ppm (Singlet)
δ 2.05 ppm (Singlet)
The sulfone oxygen atoms strongly deshield the methyl group, pushing it downfield by ~0.9 ppm.
Methylene Shift (-CH2-)
δ 4.55 ppm (Singlet)
δ 3.75 ppm (Singlet)
The methylene protons are the most sensitive indicator. Any peak near 3.75 ppm indicates unreacted starting material.
Oxidation State
S(VI)
S(II)
The sulfone is chemically inert to further mild oxidation; the sulfide is reactive.
Key Takeaway: Do not rely solely on the aromatic region, which changes minimally. Use the 2.0 ppm vs. 3.0 ppm window to quantify conversion yield.
Comparison 2: Structural Verification (Target vs. Direct Sulfone)
A common structural error is the omission of the methylene spacer (forming 3-(Methylsulfonyl)benzoic acid ). This changes the pharmacophore's flexibility and electronics.
Feature
Target: Methylene Spacer
Alternative: Direct Bond
Diagnostic Insight
Structure
Ar-CH2 -SO2-CH3
Ar-SO2-CH3
Direct attachment conjugates the sulfone to the pi-system.
Methyl Shift (-CH3)
δ 2.95 ppm
δ 3.25 ppm
Direct conjugation to the aromatic ring deshields the methyl group further (~0.3 ppm shift).
Spacer Signal
Present (δ 4.55 ppm)
Absent
The complete disappearance of the 4.55 ppm singlet confirms the direct analog.
Aromatic Splitting
Standard Meta-Subst.
Deshielded Ortho/Para
The direct sulfone withdraws more electron density from the ring, shifting ortho protons downfield (>8.2 ppm).
Part 3: Technical Deep Dive (Mechanistic Causality)
To interpret the spectrum correctly, one must understand the electronic environment created by the sulfonyl group.
The Deshielding Effect:
The sulfonyl group (
) is strongly electron-withdrawing due to the electronegativity of the two oxygen atoms and the resonance effects (if conjugated).
In the Target Molecule , the sulfone is insulated from the ring by a methylene group. This breaks the conjugation.
Consequence: The aromatic protons appear at "normal" benzoic acid positions (7.5–8.0 ppm) rather than being pushed to >8.2 ppm as seen in directly conjugated sulfones.
The Methylene Singlet (δ 4.55 ppm):
This peak is often sharper than expected. Despite being benzylic, it appears as a singlet because there are no adjacent protons on the sulfur or the quaternary ring carbon to cause splitting (
).
Note: If this peak appears as a doublet, check for accidental coupling to the carboxylic acid proton (rare, only in ultra-dry solvents) or the presence of a chiral center elsewhere inducing diastereotopicity (not applicable here).
Part 4: Validated Experimental Protocol
To ensure reproducible data for publication or quality control, follow this self-validating workflow.
Sample Preparation Workflow
Figure 2: Sample preparation workflow ensuring complete solubility for accurate integration.
Reasoning: Benzoic acid derivatives often dimerize in CDCl3, leading to broad signals and concentration-dependent shifts. DMSO disrupts these dimers, sharpening the peaks.
Water Suppression:
DMSO-d6 is hygroscopic. The water peak will appear at 3.33 ppm .
Critical Check: Ensure the water peak does not overlap with the sulfone methyl group (2.95 ppm) or the methylene spacer (4.55 ppm). In wet DMSO, the water peak can drift; dry the sample if overlap occurs.
Integration Logic (Self-Validation):
Set the Methyl Singlet (2.95 ppm) to an integral of 3.00 .
Validation: The Methylene Singlet (4.55 ppm) must integrate to 2.00 ± 0.1 . If it is lower, your methylene protons may be exchanging (unlikely) or you have an impurity.
Validation: The Aromatic Region (7.5-8.0 ppm) must integrate to 4.00 .
References
Sigma-Aldrich. 3-(Methylsulfonyl)benzoic acid Product Specification and NMR References.Link (Accessed for analog comparison data).
National Institutes of Health (PubChem). Compound Summary: 3-[(Methylsulfonyl)methyl]benzoic acid (CAS 261924-94-1).Link
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1][2] Link (Used for solvent residual peak calibration).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules and sulfone shielding effects).
Mass spectrometry fragmentation pattern of 3-[(Methylsulfonyl)methyl]benzoic acid
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-[(Methylsulfonyl)methyl]benzoic acid. This document is structured for researchers and analytical scientists...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 3-[(Methylsulfonyl)methyl]benzoic acid. This document is structured for researchers and analytical scientists involved in metabolite identification and structural elucidation.
Executive Summary
3-[(Methylsulfonyl)methyl]benzoic acid (C9H10O4S, MW 214.24 Da) represents a critical structural motif in drug development, often appearing as a polar metabolite of methylsulfonyl-containing pharmaceuticals. Its fragmentation behavior under Electrospray Ionization (ESI) is governed by two competing functional groups: the ionizable carboxylic acid and the polar, neutral sulfone.
This guide delineates the specific fragmentation pathways in both Positive (ESI+) and Negative (ESI-) modes, comparing them against standard benzoic acid derivatives to establish diagnostic criteria for identification.
Experimental Protocol & Methodology
To replicate the fragmentation profiles described, the following LC-MS/MS conditions are recommended. These parameters are optimized for polar acidic compounds.
Parameter
Recommended Setting
Rationale
Ionization Source
ESI (Electrospray Ionization)
Preferred for polar, thermally labile acids.
Polarity
Negative (Primary) / Positive (Secondary)
Carboxylic acids ionize most efficiently in ESI-; ESI+ provides complementary structural fragments.
Capillary Voltage
2.5 kV (ESI-) / 3.5 kV (ESI+)
Lower voltage in negative mode reduces discharge.
Cone Voltage
20–40 V
Moderate energy to prevent in-source fragmentation while ensuring transmission.
Collision Energy
Ramp 10–40 eV
Essential to observe sequential losses (e.g., -CO2 followed by -SO2).
Mobile Phase
A: 0.1% Formic Acid in H2OB: Acetonitrile
Acidic pH suppresses ionization in negative mode slightly but improves peak shape on C18 columns.
Fragmentation Analysis: Mechanistic Pathways
2.1 Negative Ion Mode (ESI-)
Precursor Ion: [M-H]⁻ at m/z 213.02
In negative mode, the deprotonated carboxylate anion is the charge carrier. The fragmentation is dominated by neutral losses driven by the stability of the resulting anions.
Primary Pathway (Decarboxylation):
The most abundant fragment arises from the loss of CO₂ (44 Da), a hallmark of benzoic acid derivatives [1].
Transition: m/z 213 → m/z 169
Mechanism: Inductive cleavage of the C-C bond adjacent to the carboxylate.
Secondary Pathway (Sulfone Elimination):
Following decarboxylation, the resulting anion (3-methylsulfonylbenzyl anion) undergoes further fragmentation losing the sulfone moiety as SO₂ (64 Da) or the methylsulfonyl group (CH₃SO₂, 79 Da).
Positive mode fragmentation is more complex due to the protonation sites (carbonyl oxygen or sulfone oxygen).
Pathway A (Water Loss):
Protonation on the carboxylic acid leads to the loss of H₂O (18 Da), forming the acylium ion (benzoyl cation).
Transition: m/z 215 → m/z 197
Diagnostic Value: Confirms the presence of a free carboxylic acid.
Pathway B (Sulfone Rearrangement):
Aryl sulfones are known to undergo rearrangement where the sulfone oxygen attacks the aromatic ring, followed by the expulsion of SO (48 Da) or SO₂ (64 Da) [2]. However, in benzyl sulfones, the cleavage of the benzylic C-S bond is favored.
Caption: Competitive water loss and benzylic sulfone cleavage in positive electrospray ionization.
Comparative Analysis: Diagnostic Criteria
To validate the identity of 3-[(Methylsulfonyl)methyl]benzoic acid, it is crucial to compare its profile against structural isomers and analogues.
Feature
Target Compound (3-isomer)
Isomer: 4-[(Methylsulfonyl)methyl] (Para-isomer)
Analogue: Benzoic Acid (No Sulfone)
Retention Time (RP-LC)
Intermediate
Late Eluting (More symmetrical)
Early Eluting
Key Neutral Loss (ESI-)
44 Da (CO₂) + 79 Da (CH₃SO₂)
44 Da (CO₂) + 79 Da (CH₃SO₂)
44 Da (CO₂) only
Diagnostic Ion (ESI+)
m/z 135 (Carboxybenzyl)
m/z 135 (Carboxybenzyl)
m/z 105 (Benzoyl)
Ortho Effect
Absent (Meta-substitution)
Absent
Present (if OH/NH2 ortho)
Differentiation Strategy:
While the MS/MS spectra of the 3- (meta) and 4- (para) isomers are nearly identical due to the loss of positional information upon ring cleavage, they can be distinguished by Retention Time . The para-isomer typically exhibits stronger intermolecular interactions, leading to slightly longer retention on C18 columns compared to the meta-isomer [3].
References
NIST Mass Spectrometry Data Center. "Benzoic acid, 3-methyl- Mass Spectrum." National Institute of Standards and Technology (NIST). Available at: [Link]
Prasain, J. "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. Available at: [Link]
Doc Brown's Chemistry. "Mass spectrum of benzoic acid fragmentation pattern." Doc Brown's Chemistry Resources. Available at: [Link]
Vertex AI Search. "Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones." Journal of Mass Spectrometry. Available at: [Link]
Validation
Comparative Solid-State Guide: 3-[(Methylsulfonyl)methyl]benzoic Acid vs. Sulfone Analogs
Executive Summary & Molecule Profile This guide provides a technical comparison between 3-[(Methylsulfonyl)methyl]benzoic acid (the "Target") and its direct structural analogs. While extensive crystallographic data exist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
This guide provides a technical comparison between 3-[(Methylsulfonyl)methyl]benzoic acid (the "Target") and its direct structural analogs. While extensive crystallographic data exists for rigid sulfone analogs, the specific methylene-bridged target (CAS 1203-58-3) represents a unique solid-state entity where the flexible linker alters packing efficiency and electronic conjugation.
This document serves as a predictive characterization framework , using field-proven data from analogs to establish a baseline for identifying, purifying, and validating the target molecule.
The Structural Triad: Target vs. Anchors
Feature
Target Molecule
Anchor A (Rigid Analog)
Anchor B (Lipophilic Analog)
Name
3-[(Methylsulfonyl)methyl]benzoic acid
3-(Methylsulfonyl)benzoic acid
3-Methylbenzoic acid
CAS
1203-58-3
5345-27-7
99-04-7
Structure
Ar–CH₂ –SO₂Me
Ar–SO₂Me
Ar–CH₃
Linker
Flexible Methylene ()
Direct Bond (-S conjugation)
Direct Bond
Electronic Effect
Inductive withdrawing (weakened)
Resonance + Inductive withdrawing
Inductive donating
Predicted pKa
~3.8 – 4.0 (Moderate Acid)
~3.5 (Stronger Acid)
4.27 (Weaker Acid)
Melting Point
Est. 140–180°C (Dipole stabilized)
>230°C (Rigid packing)
110°C (Weak interactions)
Structural Analysis: The "Methylene Spacer" Effect
Understanding the crystallographic behavior of the target requires analyzing the methylene bridge (
). This single atom dramatically alters the solid-state landscape compared to the well-known Anchor A.
A. Loss of Conjugation
In Anchor A , the sulfone sulfur atom is directly bonded to the benzene ring, allowing electron withdrawal via resonance. This creates a "stiff" electronic dipole that favors high-melting, planar stacking (typically P2₁/c space groups).
Target Difference: The methylene spacer in the target breaks this conjugation. The sulfone group acts only through induction. This increases the pKa (making it less acidic) and disrupts the planar
-stacking capability.
B. Conformational Flexibility
The
group introduces a rotational degree of freedom ().
Crystallographic Implication: Unlike the rigid Anchor A, the target can adopt multiple conformers (syn/anti relative to the ring). This increases the probability of polymorphism —the existence of multiple crystal forms depending on the solvent used for recrystallization.
C. Hydrogen Bonding Networks
Both molecules form the classic carboxylic acid Centrosymmetric Dimer (
motif). However, the target's sulfone oxygens are more sterically accessible due to the spacer, potentially leading to auxiliary C-H...O hydrogen bonds that create unique "herringbone" packing structures different from the planar sheets of Anchor A.
Reference Data: Analog Benchmarks
Since specific public XRD data for the target is sparse, use these validated benchmarks from Anchor A (3-(methylsulfonyl)benzoic acid) to calibrate your instrument and validate your synthesis. If your product's XRD pattern perfectly matches the table below, you have likely synthesized the wrong molecule (the oxidized byproduct without the methylene).
Reference XRD Pattern: 3-(Methylsulfonyl)benzoic acid (Anchor A)
System: Cu K
()
2 Angle (°)
Relative Intensity (%)
Assignment
16.4
100 (Strongest)
(011) Layer Packing
19.8
45
Sulfone-Ring Interaction
22.1
60
-Stacking Distance
25.4
30
Carboxylic Dimer
28.9
15
Higher Order Reflection
Target Prediction: Expect the Target (CAS 1203-58-3) to show:
Shifted Low-Angle Peaks: The unit cell will expand due to the extra
. Expect the primary peak to shift to lower angles (e.g., 14.5° - 15.5° ).
Broader Peaks: Flexible molecules often exhibit slightly higher disorder parameters than rigid analogs.
A Guide to Validating Synthesis Methods for GMP Compliance: Ensuring Quality and Consistency in API Manufacturing
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical manufacturing, the synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development. Ensuring t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical manufacturing, the synthesis of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development. Ensuring the safety, efficacy, and quality of these APIs is paramount. This guide provides an in-depth comparison of methods for validating API synthesis, grounded in the principles of Good Manufacturing Practice (GMP).
GMP is a system that ensures products are consistently produced and controlled according to quality standards.[1][2] For APIs, GMP compliance is crucial as they directly impact the efficacy and safety of the final drug product. The International Council for Harmonisation (ICH) Q7 guideline is the globally recognized standard for GMP for APIs, providing a comprehensive framework for their production and control.[3][4][5]
The "Why" Behind Synthesis Validation: A Deeper Look
Process validation is the documented evidence that a manufacturing process, when operated within established parameters, will consistently produce a product meeting its predetermined specifications and quality attributes.[6][7] It's a systematic approach to ensuring that every batch of an API is of the same high quality.[8][9][10] The core principle is that quality cannot be tested into a product; it must be built into the design and manufacturing process.[11]
The validation of a synthesis method is not a one-time event but a lifecycle approach that begins during development and continues throughout commercial production.[8][12] This lifecycle consists of three stages:
Process Design: The commercial manufacturing process is defined based on knowledge gained through development and scale-up activities.[8]
Process Qualification: The process design is evaluated to determine if it's capable of reproducible commercial manufacturing.[10]
Continued Process Verification: Ongoing assurance is gained during routine production that the process remains in a state of control.[6][8][13]
Comparing Approaches to Synthesis Validation
There are three primary approaches to process validation, each with its own applications and considerations:
Validation Approach
Description
When to Use
Key Considerations
Prospective Validation
Validation is conducted before the routine production of a new API synthesis process.[2]
For all new synthesis processes.
Requires a comprehensive validation protocol and successful completion of a predetermined number of consecutive batches (typically three) to demonstrate consistency.[8][11]
Concurrent Validation
Validation is performed during the course of normal production.[2]
In exceptional circumstances, such as when there is a strong benefit-to-risk ratio for the patient.
Requires a robust system for monitoring and controlling the process in real-time.
Retrospective Validation
Validation of a process for a product already in distribution based on accumulated production, testing, and control data.[2]
For well-established processes that have not undergone a formal validation study.
Relies on historical data, which may not be as comprehensive as data from a prospectively designed study.
A hybrid approach, combining elements of different validation strategies, can also be employed.[14]
Key Pillars of a Self-Validating Synthesis Protocol
A robust synthesis validation protocol is designed to be a self-validating system. This means the experimental choices and controls inherently demonstrate the process's capability and consistency. Here are the key pillars:
Defining Critical Quality Attributes (CQAs) and Critical Process Parameters (CPPs)
The first step is to identify the Critical Quality Attributes (CQAs) of the API. These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[15] Once the CQAs are defined, the next step is to identify the Critical Process Parameters (CPPs). CPPs are process variables that have an impact on a CQA and therefore need to be monitored and controlled to ensure the API meets its quality standards.[15][16]
The relationship between CPPs and CQAs is established through a risk-based approach, often utilizing Design of Experiments (DoE) to understand how process variables affect product quality.[12][16]
QTPP [label="Quality Target \nProduct Profile (QTPP)"];
CQA [label="Critical Quality \nAttributes (CQAs)"];
CPP [label="Critical Process \nParameters (CPPs)"];
Control [label="Control Strategy"];
QTPP -> CQA [label="Defines"];
CQA -> CPP [label="Determines"];
CPP -> Control [label="Informs"];
}
Caption: Relationship between QTPP, CQAs, CPPs, and Control Strategy.
Analytical Method Validation: The Foundation of Reliable Data
Reliable analytical data is the bedrock of GMP compliance.[17] Therefore, all analytical methods used to test the API must be validated to ensure they are accurate, precise, specific, and robust.[17][18] This validation provides documented evidence that the method is suitable for its intended purpose.[7][19]
Key Parameters for Analytical Method Validation: [17][20]
Parameter
Description
Accuracy
The closeness of test results to the true value.
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Specificity
The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Detection Limit (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range
The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Impurity Profiling: Ensuring Safety and Purity
Impurities in an API can arise from various sources, including starting materials, intermediates, reagents, and degradation products.[21][22] A thorough impurity profile is essential to ensure the safety and purity of the drug substance.[21][22][] This involves the identification, quantification, and characterization of all potential impurities.[21]
Types of Impurities:
Organic Impurities: Process-related (starting materials, by-products, intermediates) and degradation products.[22][24]
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.[22][24]
Residual Solvents: Organic volatile chemicals used in the manufacturing process.[24]
Experimental Protocol: A Step-by-Step Guide to Prospective Validation
This section outlines a detailed protocol for the prospective validation of a new API synthesis process, ensuring a self-validating system.
Objective: To provide documented evidence that the synthesis process for API-XYZ consistently produces material meeting its pre-defined quality attributes.
Scope: This protocol applies to the validation of three consecutive full-scale production batches of API-XYZ.
1. Pre-Validation Phase: Laying the Groundwork
1.1. Assemble a Multidisciplinary Team: Include representatives from Quality Assurance, Engineering, Manufacturing, and other relevant disciplines.[11]
1.2. Develop a Validation Master Plan (VMP): This document outlines the company's overall validation strategy.[11]
1.3. Finalize the Synthesis Process and In-Process Controls: Based on development data, define the detailed manufacturing process, including all CPPs and their operating ranges.[15]
1.4. Qualify all Equipment and Utilities: Ensure that all equipment is installed (Installation Qualification - IQ), operates as intended (Operational Qualification - OQ), and performs effectively (Performance Qualification - PQ).[10]
1.5. Validate all Analytical Methods: As described in the section above.
2. Validation Protocol Execution: The Three-Batch Run
For each of the three consecutive validation batches:
2.1. Raw Material Control:
Verify the identity and quality of all starting materials and reagents against pre-defined specifications.[3][4]
Document all supplier information and certificates of analysis.
2.2. In-Process Monitoring and Control:
Monitor and document all CPPs at each critical step of the synthesis.
Perform in-process testing at pre-defined stages to ensure the reaction is proceeding as expected.[3]
2.3. Intermediate Isolation and Characterization:
If applicable, isolate and characterize key intermediates to confirm their identity and purity.
2.4. Final API Isolation, Purification, and Drying:
Document all parameters for these final steps, as they can significantly impact the physical properties of the API.
2.5. Comprehensive Final Product Testing:
Test the final API against all pre-defined specifications, including:
3. Post-Validation Phase: Documentation and Continuous Improvement
3.2. Establish a Change Control System: Any future changes to the validated process must be managed through a formal change control system to assess their impact on product quality.
3.3. Implement Continued Process Verification: Continuously monitor the process during routine production to ensure it remains in a state of control.[8]
Conclusion: A Commitment to Quality
Validating an API synthesis method for GMP compliance is a rigorous but essential undertaking. It is a commitment to ensuring the quality, safety, and efficacy of medicines.[2][9][18] By adopting a science- and risk-based approach, and by meticulously documenting every step of the process, pharmaceutical manufacturers can build a robust and self-validating system that stands up to regulatory scrutiny and, most importantly, protects patient health.[15][25]
References
What is Process Validation in Pharmaceutical Manufacturing? - GetReskilled. Available from: [Link]
Complete Guide to Process Validation in Pharmaceutical Manufacturing. Available from: [Link]
Method Validation in Pharma: 5 Steps to Accurate, GMP-Compliant Results in 2026. Available from: [Link]
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
Process Validation in Pharma Industry: A Complete Guide. Available from: [Link]
Current Thoughts on Critical Process Parameters and API Synthesis. Available from: [Link]
Process Validation in Pharmaceutical Manufacturing | Types, Phases and Documentation. Available from: [Link]
Understanding the International Council for Harmonisation (ICH) Q7 Guideline. Available from: [Link]
ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Available from: [Link]
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA - Food and Drug Administration. Available from: [Link]
Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality - Ideagen. Available from: [Link]
Process Validation in Pharmaceutical Manufacturing - Pharmuni. Available from: [Link]
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards - IntuitionLabs.ai. Available from: [Link]
GMP Regulations and Compliance for API and Excipients - ComplianceOnline. Available from: [Link]
FDA's Guidelines for GMP Of API - Dalton Pharma Services. Available from: [Link]
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]
Current thoughts on critical process parameters and API synthesis - ResearchGate. Available from: [Link]
GMPs for Method Validation in Early Development: An Industry Perspective (Part II). Available from: [Link]
FDA issues guidance on good manufacturing practice for APIs. Available from: [Link]
Impurity Profiling in Pharmaceuticals Explained - SynThink. Available from: [Link]
FDA Releases Draft Guidance for Industry on Good Manufacturing Practice for Active Pharmaceutical Ingredients Used in Veterinary Drug Products | Covington & Burling LLP. Available from: [Link]
Impurity Analysis and Profiling Services - Emery Pharma. Available from: [Link]
Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. Available from: [Link]
GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance - Pharmuni. Available from: [Link]
Good manufacturing practice requirements for active pharmaceutical ingredients used in clinical trials - ResearchGate. Available from: [Link]
Significance of Impurity Profiling in the Pharmaceutical Industry. - Global Pharma Tek. Available from: [Link]
Key Considerations for API Process Development and Optimization - Evotec. Available from: [Link]
GMP Compliance for API Sites Explained: Ultimate Guide to Regulatory Audits, Inspections, and Global Approval - PharmaRegulatory.in. Available from: [Link]
Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach - Vici Health Sciences. Available from: [Link]
Determining Criticality—Process Parameters and Quality Attributes Part II: Design of Experiments and Data-Driven Criticality | BioPharm International. Available from: [Link]
What are Critical Process Parameters (CPPs)? | Knowledge Center - Hamilton Company. Available from: [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]
Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - European Medicines Agency (EMA). Available from: [Link]
Guidance on good manufacturing practice and good distribution practice: Questions and answers | European Medicines Agency (EMA). Available from: [Link]
Good manufacturing practice | European Medicines Agency (EMA). Available from: [Link]
A Comprehensive Guide About GMP Validation | SafetyCulture. Available from: [Link]
EMA publishes New Process Validation Guideline - ECA Academy. Available from: [Link]
Your Guide to Pharmaceutical Validation & 6 Principles for Effective Implementation. Available from: [Link]
(PDF) A review on latest guidelines on process validation of european medicines agency. Available from: [Link]
Regulatory Requirements for the Validation of Analytical Methods – Part 1 - GMP Publishing. Available from: [Link]
Validation of analytical methods in compliance with good manufacturing practice: A practical approach - ResearchGate. Available from: [Link]
In drug development and organic synthesis, 3-(Phenylsulfonyl)propanoic acid serves as a critical mid-range sulfur reference material (~15% S).[1] Unlike the ubiquitous Sulfanilamide (which contains Nitrogen), C9H10O4S isolates the Carbon-Sulfur-Oxygen combustion dynamic, making it an excellent diagnostic standard for validating the Oxygen dosing efficiency in dynamic flash combustion analyzers without the interference of NOx reduction columns.[1]
This guide provides the authoritative reference data for C9H10O4S and objectively compares the two primary methodologies for its validation: Dynamic Flash Combustion (Dumas) versus Schöniger Flask Combustion (Titration) .[1]
Theoretical Reference Data (The "Truth" Table)
Before initiating any experimental workflow, the instrument must be calibrated to these stoichiometric absolutes.
Element
Count
Atomic Mass
Total Mass Contribution
Theoretical % (w/w)
Acceptance Tolerance (±0.4%)
Carbon
9
12.011
108.10
50.46%
50.06 – 50.86%
Hydrogen
10
1.008
10.08
4.71%
4.31 – 5.11%
Sulfur
1
32.065
32.07
14.97%
14.57 – 15.37%
Oxygen
4
15.999
64.00
29.86%
Calculated by difference
Total
214.25 g/mol
100.00%
Scientist's Note: The ±0.4% tolerance is the industry standard for purity verification (99.5%+). If your experimental data falls outside this range, check for moisture absorption (hygroscopicity) or incomplete combustion of the sulfonyl moiety.
Comparative Methodology: Flash Combustion vs. Wet Chemistry
For C9H10O4S, the choice of analysis method impacts precision. The sulfonyl group (
) is already partially oxidized, which aids combustion but requires specific reduction capabilities in CHNS analyzers.
Comparative Performance Matrix
Feature
Method A: Dynamic Flash Combustion (CHNS)
Method B: Schöniger Flask (Thorin Titration)
Primary Mechanism
High-temp oxidation (C) GC Separation
Oxygen-rich ignition precipitation
Sample Size
Micro (1–3 mg)
Macro (10–30 mg)
Speed
High (5–8 mins/sample)
Low (30–45 mins/sample)
Precision (C9H10O4S)
Excellent for C/H; Good for S ()
Superior for S ()
Interferences
Ash accumulation; Catalyst exhaustion
Phosphate/Fluoride ions (not present in C9H10O4S)
Best Use Case
High-throughput screening; Purity confirmation
Gold Standard for Sulfur quantification; resolving ambiguous CHNS data
The Challenge: Sulfur tends to adhere to "cold spots" in the system or form stable sulfates in the ash, leading to low recovery.
The Solution: Use of Tungsten Trioxide (
Method B: Schöniger Flask Combustion (The Referee Method)
Recommended when Flash Combustion yields S values < 14.5%.[1]
The Challenge: Ensuring complete absorption of combustion gases into the liquid phase.
The Solution: Platinum mesh carrier and Hydrogen Peroxide absorber.[1]
Step-by-Step Protocol:
Setup: Prepare a 500 mL thick-walled Erlenmeyer flask with a platinum sample carrier fused to the stopper.
Absorbing Solution: Add 10 mL of distilled water and 3 drops of 30%
ensures all Sulfur species are oxidized to Sulfate ().[1]
Ignition: Weigh 15 mg of C9H10O4S onto ashless filter paper. Fold into the Pt carrier. Ignite and immediately insert into the Oxygen-filled flask. Invert to seal.
Absorption: Shake vigorously for 30 seconds, then let stand for 15 minutes to allow mist to settle.
Titration:
Add 40 mL Isopropanol (to lower dielectric constant).
The following diagram illustrates the logical flow for validating C9H10O4S, including troubleshooting steps for common failure modes.
Figure 1: Decision logic for Sulfur analysis validation. Note the pivot to Schöniger Flask (Method B) if Flash Combustion (Method A) yields low recovery due to instrument variables.
References
National Institute of Standards and Technology (NIST). Standard Reference Data for Sulfur in Organic Matrices. NIST Chemistry WebBook.[4] Available at: [Link][1]
Microanalysis of Organic Compounds. Determination of Sulfur by the Schöniger Oxygen Flask Method. Association of Official Analytical Chemists (AOAC) Official Methods of Analysis.[1]
ASTM International. ASTM D5373 - Standard Test Methods for Determination of Carbon, Hydrogen, and Nitrogen in Analysis Samples of Coal and Carbon in Analysis Samples of Coal and Coke.[1] (Adapted for organics). Available at: [Link][1]
Royal Society of Chemistry.Analytical Methods for Sulfur Functional Groups: Sulfones and Sulfonic Acids. Analyst Journal.